
1-Propionyl-2-pyrroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propionyl-2-pyrroline is a naturally occurring aroma compound that is responsible for the distinct smell of rice. It is also found in other foods like bread, popcorn, and cheese. This compound has gained attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Propionyl-2-pyrroline is not fully understood. However, it has been suggested that it may act as an antioxidant and inhibit the production of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects
Studies have shown that 1-Propionyl-2-pyrroline has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Propionyl-2-pyrroline in lab experiments is its unique aroma properties, which make it easy to detect and quantify. However, one limitation is that it is a volatile compound, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1-Propionyl-2-pyrroline. One area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
1-Propionyl-2-pyrroline can be synthesized through several methods, including thermal degradation of amino acids, enzymatic reactions, and chemical synthesis. The most common method involves the thermal degradation of L-proline, which produces 1-Propionyl-2-pyrroline and other aroma compounds.
Applications De Recherche Scientifique
1-Propionyl-2-pyrroline has been extensively studied for its aroma properties and its potential use in the food industry. It has also been investigated for its potential use in the fragrance industry, as well as in the medical field. Recent studies have shown that 1-Propionyl-2-pyrroline has anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
185958-72-9 |
|---|---|
Nom du produit |
1-Propionyl-2-pyrroline |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-(2,3-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 |
Clé InChI |
DULZYNQGXJKFLM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC=C1 |
SMILES canonique |
CCC(=O)N1CCC=C1 |
Synonymes |
1H-Pyrrole,2,3-dihydro-1-(1-oxopropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



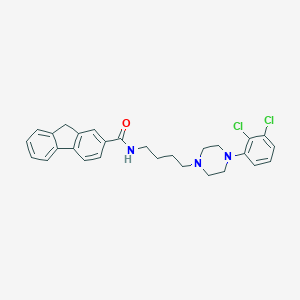

![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
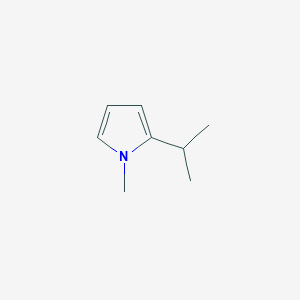
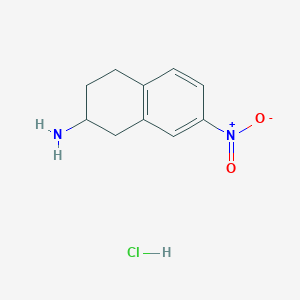

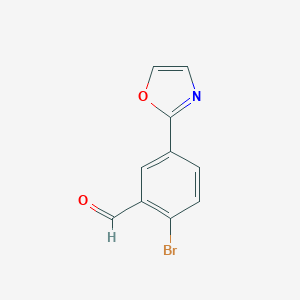
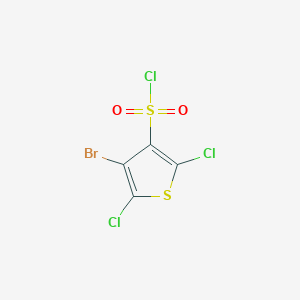


![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)